molecular formula C23H24N2O5 B11250859 methyl 1-(2-{[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]amino}-2-oxoethyl)-1H-indole-3-carboxylate

methyl 1-(2-{[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]amino}-2-oxoethyl)-1H-indole-3-carboxylate

Cat. No.: B11250859
M. Wt: 408.4 g/mol
InChI Key: GUECLQYUGXZAFD-UHFFFAOYSA-N
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Description

Methyl 1-(2-{[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]amino}-2-oxoethyl)-1H-indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2-{[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]amino}-2-oxoethyl)-1H-indole-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the benzodioxepin moiety and the methyl ester group. Common reagents used in these reactions include indole, benzodioxepin, and methyl chloroformate. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can increase the yield and purity of the final product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-{[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]amino}-2-oxoethyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Methyl 1-(2-{[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]amino}-2-oxoethyl)-1H-indole-3-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 1-(2-{[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]amino}-2-oxoethyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Methyl 1-(2-{[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]amino}-2-oxoethyl)-1H-indole-3-carboxylate can be compared with other similar compounds, such as:

    Indole derivatives: These compounds share the indole core structure and may have similar biological activities.

    Benzodioxepin derivatives: These compounds contain the benzodioxepin moiety and may exhibit similar chemical reactivity.

    Methyl esters: These compounds have the methyl ester functional group and may have similar physical and chemical properties.

The uniqueness of this compound lies in its specific combination of these structural features, which may confer unique biological and chemical properties.

Properties

Molecular Formula

C23H24N2O5

Molecular Weight

408.4 g/mol

IUPAC Name

methyl 1-[2-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methylamino]-2-oxoethyl]indole-3-carboxylate

InChI

InChI=1S/C23H24N2O5/c1-15-10-20-21(30-9-5-8-29-20)11-16(15)12-24-22(26)14-25-13-18(23(27)28-2)17-6-3-4-7-19(17)25/h3-4,6-7,10-11,13H,5,8-9,12,14H2,1-2H3,(H,24,26)

InChI Key

GUECLQYUGXZAFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1CNC(=O)CN3C=C(C4=CC=CC=C43)C(=O)OC)OCCCO2

Origin of Product

United States

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